2-Amino-3-phenyl-2-propenoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

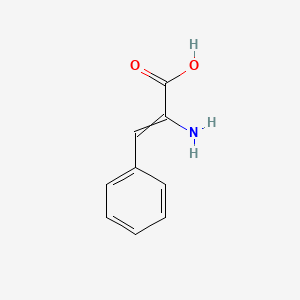

2-Amino-3-phenyl-2-propenoic Acid is an amino acid derivative characterized by the presence of a double bond between the second and third carbon atoms in the phenylalanine side chain. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-2-propenoic Acid typically involves the dehydrogenation of phenylalanine. One common method is the use of strong oxidizing agents such as potassium permanganate or bromine in the presence of a base. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the double bond without over-oxidation .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic dehydrogenation using metal catalysts. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenyl-2-propenoic Acid undergoes various chemical reactions, including:

Oxidation: The double bond can be further oxidized to form epoxides or diols.

Reduction: Hydrogenation can convert the double bond back to a single bond, regenerating phenylalanine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst

Major Products:

Oxidation: Epoxides, diols.

Reduction: Phenylalanine.

Substitution: Halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Antibiotic Synthesis:

2-Amino-3-phenyl-2-propenoic acid serves as an important intermediate in the synthesis of several antibiotics. For instance, it is involved in the production of thiamphenicol and florfenicol, both of which are used to treat bacterial infections. The compound's ability to facilitate the synthesis of these antibiotics is attributed to its structural properties that allow for effective chemical transformations .

Therapeutic Applications:

Research has indicated that derivatives of this compound can be utilized in therapeutic compositions targeting dermatological conditions such as psoriasis and skin cancers. These compounds exhibit properties that inhibit abnormal cell proliferation and inflammation, making them candidates for treating various skin disorders .

Biochemical Research

Enzymatic Studies:

The compound is a subject of interest in enzymatic studies where its stereoisomeric forms are investigated for their biological activity. For example, the enzymatic enrichment of its L-threo isomer has been shown to yield higher enantiomeric purity, which is crucial for developing biologically active compounds .

Peptide Synthesis:

In peptide chemistry, this compound is used to synthesize dipeptides. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting compounds. Studies have demonstrated successful synthesis methodologies that yield high-purity dipeptides with desirable biological properties .

Materials Science

Coordination Compounds:

The compound has been explored for its ability to form coordination complexes with transition metals such as chromium(III) and vanadium(IV). These complexes have shown promising antibacterial activity against various microbial strains, indicating potential applications in developing new antimicrobial agents .

| Compound | Metal Ion | Geometry | Antibacterial Activity |

|---|---|---|---|

| 2-Amino-3-methylbutanoic acid | Chromium(III) | Octahedral | Effective against Gram-positive bacteria |

| 2-Amino-3-methylbutanoic acid | Vanadium(IV) | Square pyramidal | Effective against Gram-negative bacteria |

Case Studies

Case Study 1: Antibiotic Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing thiamphenicol through a multi-step chemical process involving selective fluorination and esterification. The final product exhibited potent antibacterial properties against a range of pathogens.

Case Study 2: Dermatological Applications

Research conducted on formulations containing derivatives of this compound showed significant efficacy in reducing symptoms associated with psoriasis. Clinical trials indicated improved skin condition among patients treated with these formulations compared to control groups.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-2-propenoic Acid involves its ability to induce conformational changes in peptides and proteins. The presence of the double bond restricts the rotation of the side chain, leading to the formation of stable secondary structures such as β-turns and helices. These structural changes can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .

Comparison with Similar Compounds

Phenylalanine: The parent compound, lacking the double bond.

α,β-Didehydrophenylalanine: Another dehydro derivative with the double bond between the alpha and beta carbons.

Cinnamic Acid: Contains a similar double bond but in a different structural context

Uniqueness: 2-Amino-3-phenyl-2-propenoic Acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to stabilize specific peptide conformations makes it particularly valuable in the design of peptide-based therapeutics and materials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-3-phenyl-2-propenoic Acid?

- Methodological Answer : The synthesis typically involves condensation reactions or oxidative modifications of phenylalanine analogs. For example, oxidation of 2-amino-3-phenylpropanoic acid derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can introduce the propenoic acid moiety. Substitution reactions with halogenated precursors (e.g., fluoropyridine or nitrobenzene derivatives) may also be employed to modify the phenyl ring . Post-synthesis purification often involves column chromatography or recrystallization to isolate enantiopure forms, as racemic mixtures are common due to stereochemical challenges.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization employs a combination of analytical techniques:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry; FT-IR for functional group identification (e.g., carboxylic acid, amino groups).

- Chromatography : HPLC or LC-MS to assess purity and resolve enantiomers using chiral columns.

- Thermodynamic Analysis : Differential scanning calorimetry (DSC) for melting point determination and solubility studies in aqueous/organic solvents (e.g., using data from handbooks like Handbook of Aqueous Solubility Data) .

Q. What role does this compound play in enzyme-substrate interaction studies?

- Methodological Answer : The compound serves as a substrate analog in kinetic assays to study enzyme specificity. For example, its α,β-unsaturated carbonyl group mimics transition states in decarboxylase or aminotransferase reactions. Researchers use competitive inhibition assays with UV-Vis spectroscopy to measure binding affinities (Km/Vmax) and identify active-site residues via X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from variations in pH, solvent polarity, or polymorphic forms. To address this:

- Conduct systematic solubility studies across pH 2–12 using phosphate buffers.

- Compare experimental data with predictive models (e.g., Hansen solubility parameters) and reference compilations like Handbook of Aqueous Solubility Data .

- Characterize crystal forms via powder XRD to rule out polymorphism effects.

Q. What computational strategies are effective in predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, referencing thermodynamic data from NIST .

- QSAR Models : Train models on analogs (e.g., fluorinated or nitro-substituted derivatives) to correlate substituent effects with reactivity .

Q. How to design experiments to evaluate its stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS and identify intermediates using high-resolution mass spectrometry (HRMS).

- Light/Heat Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to assess photodegradation and thermal decomposition pathways .

Q. What strategies mitigate stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during condensation.

- Enzymatic Resolution : Employ lipases or esterases to hydrolyze racemic mixtures selectively.

- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Pd) with enzymes to achieve high enantiomeric excess (ee) .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-amino-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) |

InChI Key |

YWIQQKOKNPPGDO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.